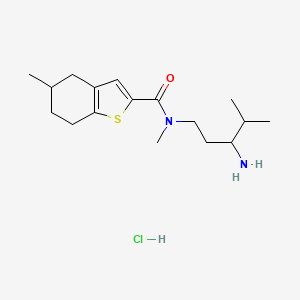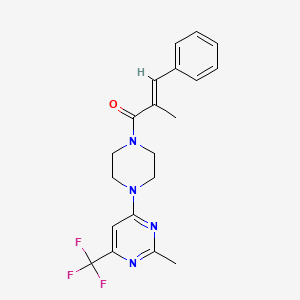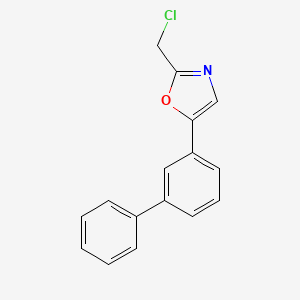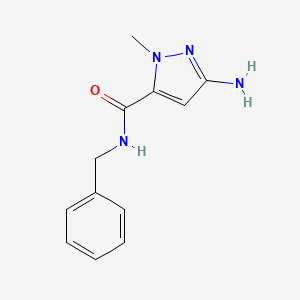
5-(4-Methylbenzylidene)imidazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“5-(4-Methylbenzylidene)imidazolidine-2,4-dione” is a compound with the molecular formula C11H10N2O2 . It is also known by its IUPAC name, (5Z)-5-[(4-methylphenyl)methylidene]imidazolidine-2,4-dione .
Molecular Structure Analysis
The molecular structure of “this compound” consists of an imidazolidine ring with a methylbenzylidene group attached . The InChI code for this compound isInChI=1S/C11H10N2O2/c1-7-2-4-8(5-3-7)6-9-10(14)13-11(15)12-9/h2-6H,1H3,(H2,12,13,14,15)/b9-6- . Physical and Chemical Properties Analysis
The compound has a molecular weight of 202.21 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 2 . The compound’s XLogP3-AA is 1.4, indicating its partition coefficient between octanol and water .Scientific Research Applications
Synthesis and Pharmacological Properties
Antidepressant Activity : A study synthesized a compound related to 5-(4-Methylbenzylidene)imidazolidine-2,4-dione, demonstrating potential antidepressant activity with a unique mechanism different from tricyclic antidepressants and monoamine oxidase inhibitors (Wessels, Schwan, & Pong, 1980).
DNA Binding and Anti-Cancer Potential : Imidazolidine derivatives, including those structurally related to this compound, have been studied for their DNA binding affinity. These compounds show potential as effective anti-cancer drugs due to their DNA binding propensity, comparable to clinically used anticancer drugs (Shah et al., 2013).
Electrochemical Behavior : The electrochemical behavior of hydantoin derivatives, including those structurally similar to this compound, has been examined, revealing insights into their oxidation mechanisms and structure-activity relationships (Nosheen et al., 2012).
Antimicrobial Properties : Certain derivatives of this compound have shown significant antibacterial activity against Staphylococcus aureus and Escherichia coli, and antifungal activity against Asperigillus niger and Candida albicans (Rajput et al., 2011).
Synthesis and Chemical Properties
Thermal Properties : The synthesis and thermal properties of novel polymers based on poly(hydantoin-methyl-p-styrene) have been investigated, providing insights into the thermal stability and degradation mechanisms of these compounds (Kaczmarek, Chylińska, & Ziegler-Borowska, 2012).
Corrosion Inhibition : Thiazolidinediones, including (Z)-5-(4-methylbenzylidene) thiazolidine-2,4-dione, have been studied as corrosion inhibitors for carbon steel, showing significant enhancement in corrosion resistance (Chaouiki et al., 2022).
Molecular Design and Synthesis : The design and synthesis of various imidazolidine-2,4-dione analogues, including those with antitumor activity, have been explored, contributing to the development of new compounds with potential pharmaceutical applications (El-Sayed et al., 2018).
Properties
IUPAC Name |
(5E)-5-[(4-methylphenyl)methylidene]imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c1-7-2-4-8(5-3-7)6-9-10(14)13-11(15)12-9/h2-6H,1H3,(H2,12,13,14,15)/b9-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDJFPRDVZHNPSA-RMKNXTFCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=C2C(=O)NC(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/2\C(=O)NC(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(3-Fluoropyridin-4-yl)-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2849603.png)
![N-(6-fluorobenzo[d]thiazol-2-yl)-1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamide](/img/structure/B2849605.png)
![ethyl 4-(4-(5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)-4-oxobutanoate](/img/structure/B2849606.png)
![(2Z)-3-(4-hydroxy-3-nitrophenyl)-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B2849608.png)


![4-[[2-(4-Ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]methyl]benzoic acid](/img/structure/B2849611.png)
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclooctane-1-carboxylic acid](/img/no-structure.png)

![N-(2-(4-fluorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1-naphthamide](/img/structure/B2849619.png)

![1,3-Dimethyl-5-({2-[3-(trifluoromethyl)phenoxy]phenyl}methylidene)-1,3-diazinane-2,4,6-trione](/img/structure/B2849623.png)
![8-(sec-butyl)-3-ethyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2849624.png)
![2,4-dioxo-3-pentyl-N-[3-(1-piperidinyl)propyl]-1H-quinazoline-7-carboxamide](/img/structure/B2849626.png)
